4-(Morpholine-4-carbonyl)benzonitrile
Description
Significance of Benzonitrile (B105546) Scaffolds in Chemical Research
Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a nitrile group (-C≡N), is the parent structure for a vast array of derivatives with significant applications. The benzonitrile scaffold is a common feature in molecules designed for medicinal chemistry, agrochemicals, and materials science. nih.gov
The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and tetrazoles, among others. This synthetic flexibility makes benzonitrile derivatives valuable intermediates in the synthesis of more complex molecules. nih.gov In medicinal chemistry, the benzonitrile fragment is present in several pharmaceutical agents. For instance, it is a key structural component in drugs such as the non-steroidal anti-androgen Bicalutamide and the aromatase inhibitor Fadrozole. nih.gov The presence of the nitrile group can influence a molecule's pharmacokinetic properties, and it can also act as a hydrogen bond acceptor, contributing to binding interactions with biological targets. springernature.com
Beyond pharmaceuticals, benzonitrile derivatives are integral to the creation of dyes, herbicides, and other agrochemicals. nih.gov The electronic properties conferred by the nitrile group and other substituents on the benzene ring can be fine-tuned to achieve desired optical and biological activities. More recently, benzonitrile-based molecules have been explored in materials science for the development of novel fluorescent chromophores and in astrochemistry, where the detection of benzonitrile in interstellar space has provided insights into the formation of complex organic molecules. bmsis.orgnih.gov
Role of the Morpholine (B109124) Moiety in Molecular Design
Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. This simple heterocycle is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds, including numerous approved drugs. nih.govnih.gov
The popularity of the morpholine moiety in molecular design can be attributed to several key factors. Its inclusion in a molecule can improve its physicochemical properties, such as aqueous solubility and metabolic stability. nih.govsci-hub.se The morpholine ring is generally non-planar, adopting a chair conformation, which can be advantageous for optimizing the three-dimensional shape of a molecule for binding to a specific biological target. nih.gov
From a synthetic standpoint, morpholine is a readily available and inexpensive building block that can be easily incorporated into molecules. nih.gov It can act as a secondary amine in various reactions, allowing for the straightforward formation of amides, sulfonamides, and other derivatives. In many drug candidates, the morpholine group is added to modulate basicity, improve pharmacokinetic profiles, or to fill a specific pocket in a protein's active site. sci-hub.se For example, the morpholine ring in the anticancer drug Gefitinib (B1684475) contributes to its prolonged plasma half-life. sci-hub.se Its widespread use across a range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents, underscores its importance as a versatile component in the design of bioactive molecules. nih.govresearchgate.net
Overview of 4-(Morpholine-4-carbonyl)benzonitrile within Contemporary Chemical Research
This compound, with the chemical formula C₁₂H₁₂N₂O₂, is a crystalline solid with a melting point of 141-142 °C. It is structurally characterized by a benzonitrile core where the hydrogen at the para-position is substituted with a carbonyl group linked to the nitrogen atom of a morpholine ring.
This compound is primarily recognized as a valuable building block in organic synthesis. smolecule.com Its bifunctional nature, possessing both a reactive nitrile group and a stable morpholine amide, allows for a range of further chemical modifications. For instance, research has shown that this compound can be synthesized by the reaction of morpholine with 4-chlorobenzonitrile. researchgate.net It can then serve as an intermediate in the synthesis of more complex molecules with potential biological activities. One such pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by further derivatization to produce novel antimicrobial agents. researchgate.net
In the context of medicinal chemistry, the combination of the benzonitrile and morpholine moieties in a single molecule is of significant interest. While extensive biological studies on this compound itself are not widely published, its structural motifs are present in compounds investigated for various therapeutic applications. Some research indicates that compounds with this scaffold may possess antitumor properties. smolecule.com The nitrile group can be a site for metabolic transformations or specific interactions with biological targets, while the morpholine group can enhance the compound's drug-like properties. nih.gov
The table below summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molar Mass | ~216.24 g/mol |
| Melting Point | 141-142 °C |
| IUPAC Name | This compound |
Further research into the synthesis of derivatives of this compound and the systematic evaluation of their biological activities will continue to define its role and potential applications within contemporary chemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(morpholine-4-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOUCKNNNLXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581760 | |
| Record name | 4-(Morpholine-4-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87294-97-1 | |
| Record name | 4-(Morpholine-4-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-carbonyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Morpholine 4 Carbonyl Benzonitrile
Oxidative Amidation Protocols
Oxidative amidation has emerged as a powerful tool for the direct construction of amide bonds from aldehydes and amines, bypassing the need for pre-activated carboxylic acid derivatives. This approach often involves the in-situ generation of an active intermediate from an aldehyde, which is then trapped by an amine nucleophile.
Catalytic Systems in Amide Synthesis
Various catalytic systems have been developed to facilitate the oxidative amidation of aldehydes. These include transition-metal-based catalysts and metal-free organocatalytic systems. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the oxidative amidation of a range of aldehydes. ahmadullins.com In these reactions, the NHC catalyst activates the aldehyde, which is then oxidized to an acyl intermediate that subsequently reacts with an amine. ahmadullins.com
Other systems utilize inexpensive and abundant catalysts, such as those based on copper. Copper(I) iodide in combination with an NHC has been shown to catalyze the oxidative amidation of aldehydes with amines using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org Metal-free approaches employing organic oxidants like quinones in solvents such as dimethyl sulfoxide (B87167) (DMSO) have also proven effective for the amidation of various benzaldehydes. nih.govresearchgate.net While direct synthesis of 4-(Morpholine-4-carbonyl)benzonitrile from 4-cyanobenzaldehyde (B52832) via this method is not extensively detailed in the literature, existing protocols suggest its feasibility. However, studies have shown that morpholine (B109124) can be a less efficient nucleophile in some oxidative amidation reactions compared to other secondary amines like pyrrolidine, which may impact the yield. nih.gov
Reaction Conditions and Optimization Strategies
The reaction conditions for oxidative amidation are typically mild, often proceeding at room temperature or with gentle heating. nih.gov The choice of oxidant, catalyst, and solvent is crucial for optimizing the reaction yield and minimizing side products. Common oxidants include tert-butyl hydroperoxide, diacetoxyiodobenzene, and even air, which is utilized in some visible-light photocatalytic systems. organic-chemistry.org
Optimization strategies often involve screening different catalysts and oxidants. For example, in a quinone/DMSO system for the oxidative amidation of 4-nitrobenzaldehyde, pyrrolylquinones demonstrated higher efficiency than DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.gov The solvent can also play a dual role, acting as the reaction medium and, in some cases, as part of the oxidizing system, as seen with DMSO. nih.gov The table below summarizes representative conditions for the oxidative amidation of benzaldehydes with morpholine.
| Aldehyde | Catalyst/Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 4-Nitrobenzaldehyde | Pyrrolylquinone/DMSO | DMSO | 70 | Moderate to High |
| 4-Methylbenzaldehyde | KBr/Oxone/K₂CO₃ | Not Specified | Not Specified | 32 |
Data is based on similar reactions and general methodologies as direct data for 4-cyanobenzaldehyde was not available. nih.govnih.gov
Organophotoredox-Catalyzed Cyanation Reactions
Visible-light organophotoredox catalysis has become a prominent strategy for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This approach is particularly useful for the cyanation of aryl halides.
Cyanation of Halogenated Precursors
A direct and efficient synthesis of this compound involves the organophotoredox-catalyzed cyanation of a halogenated precursor, specifically (4-bromophenyl)(morpholino)methanone. rsc.org This method utilizes an organic photoredox catalyst to facilitate the conversion of the aryl bromide to the corresponding aryl nitrile.
The reaction typically employs tosyl cyanide (TsCN) as the nitrile source and a commercially available organic photocatalyst. rsc.orgrsc.org This transformation has been successfully demonstrated, providing the target compound in good yield.
| Precursor | Photocatalyst | Cyanide Source | Base | Solvent | Yield (%) |
| (4-bromophenyl)(morpholino)methanone | 4CzIPN | TsCN | K₃PO₄ | Acetone | Good |
Table based on the general procedure outlined for the synthesis of compound 19 in the cited literature. rsc.org
Photoredox Catalysis Principles
The mechanism of this organophotoredox-catalyzed cyanation begins with the excitation of the organic photocatalyst (e.g., 4CzIPN) by visible light. The excited photocatalyst then engages in a single electron transfer (SET) process. In the case of cyanation of aryl bromides, a silyl (B83357) radical, generated via an SET mechanism, abstracts the bromine atom from the precursor, (4-bromophenyl)(morpholino)methanone, to form an aryl radical. rsc.orgrsc.org This highly reactive aryl radical is then intercepted by the cyanide source, tosyl cyanide, to generate the final product, this compound, and regenerate the catalyst for the next cycle. rsc.org
Exploration of Alternative Synthetic Pathways
Beyond the aforementioned methods, this compound can be synthesized through more traditional, yet robust, synthetic routes. One of the most straightforward and common methods involves the acylation of morpholine with a derivative of 4-cyanobenzoic acid. smolecule.com
This well-established pathway typically involves the reaction of 4-cyanobenzoyl chloride with morpholine. chemspider.com The reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a base like triethylamine (B128534) to scavenge the hydrochloric acid byproduct. chemspider.com The starting material, 4-cyanobenzoyl chloride, can be readily prepared from 4-cyanobenzoic acid using standard reagents such as thionyl chloride or oxalyl chloride.
Another potential route involves the nucleophilic aromatic substitution of a 4-halobenzonitrile, such as 4-chlorobenzonitrile, with morpholine. This reaction would yield 4-(morpholin-4-yl)benzonitrile, where the morpholine nitrogen is directly attached to the aromatic ring. researchgate.net Subsequent chemical transformations would then be required to introduce the carbonyl group, making this a less direct approach compared to the acylation method.
Strategies Involving Carboxylic Acid and Amine Condensation
A fundamental and widely employed method for the formation of amides is the direct condensation of a carboxylic acid and an amine. In the context of this compound synthesis, this involves the coupling of 4-cyanobenzoic acid with morpholine. This reaction generally requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
The direct condensation approach is versatile, with a wide array of coupling reagents and conditions available to optimize the reaction for yield and purity. nih.govhighfine.com The choice of coupling agent is crucial and can be influenced by factors such as the scale of the reaction, the presence of other functional groups, and cost-effectiveness. Commonly used coupling reagents for this type of transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. peptide.combachem.comtcichemicals.com Other classes of potent coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). highfine.compeptide.com
The general mechanism involves the activation of the carboxyl group of 4-cyanobenzoic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic acyl substitution by the secondary amine, morpholine, to form the desired amide bond, yielding this compound. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acidic byproducts. bachem.comchemspider.com
| Coupling Reagent Class | Examples | Typical Additives | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDCI | HOBt, HOSu | Widely used; byproduct removal can be an issue (DCC-urea is a precipitate). peptide.combachem.com |
| Phosphonium Salts | BOP, PyBOP | None required | High efficiency; avoids carcinogenic byproducts associated with BOP. bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | None required | Very rapid coupling rates; HATU is particularly effective for challenging couplings. highfine.combachem.com |
Utilization of Activated Carboxylic Acid Precursors
An alternative and highly efficient strategy for the synthesis of this compound involves the use of an activated derivative of 4-cyanobenzoic acid, most commonly the acyl chloride. This two-step approach first involves the conversion of the carboxylic acid to a more reactive species, which then readily reacts with the amine.
The key intermediate in this pathway is 4-cyanobenzoyl chloride. sigmaaldrich.comchemicalbook.comnih.gov It is typically prepared by treating 4-cyanobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comgoogle.com The reaction with thionyl chloride is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com This conversion is generally high-yielding and provides the acyl chloride as a reactive intermediate that can sometimes be used directly or purified prior to the next step. chemicalbook.com
Once 4-cyanobenzoyl chloride is obtained, it is reacted with morpholine in a Schotten-Baumann-type reaction. This amidation reaction is typically rapid and exothermic. chemspider.com The reaction is usually performed in a suitable solvent, such as dichloromethane or toluene, in the presence of a base to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. chemspider.com Common bases for this purpose include tertiary amines like triethylamine or an excess of morpholine itself. The nucleophilic nitrogen of the morpholine ring attacks the electrophilic carbonyl carbon of the 4-cyanobenzoyl chloride, leading to the formation of the stable amide bond and the desired product, this compound. chemspider.com This method is often preferred for its high yields and the relative ease of purification of the final product.
| Reagent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) | Reflux, 1.5 h | 98% | chemicalbook.com |
Mechanistic Investigations of 4 Morpholine 4 Carbonyl Benzonitrile Synthesis
Elucidation of Oxidative Amidation Mechanisms
The formation of the morpholine-4-carbonyl moiety typically involves an oxidative amidation reaction. This transformation couples an aldehyde with an amine in the presence of an oxidant. Several mechanistic pathways have been proposed, often involving radical intermediates and electron transfer processes.
Electron Transfer (ET) and Single Electron Transfer (SET) Pathways
The oxidative amidation of aldehydes with amines, such as the reaction between a 4-formylbenzonitrile precursor and morpholine (B109124), is often catalyzed by transition metals like copper. The mechanism is thought to proceed through a single electron transfer (SET) pathway. In a copper-catalyzed system, a Cu(I) species can initiate the process. The reaction likely begins with the formation of a hemiaminal intermediate from the aldehyde and the amine. organic-chemistry.orgrsc.org
A proposed SET mechanism involves the copper catalyst facilitating the oxidation of the hemiaminal. For instance, a Cu(II) species could oxidize the hemiaminal, generating a radical cation and a Cu(I) species. This radical cation can then undergo further transformations, leading to the amide product. The involvement of SET pathways is supported by studies on various copper-catalyzed oxidation reactions, which highlight the ability of copper to mediate one-electron redox transformations.
In some systems, particularly those involving manganese catalysts, the reaction mechanism can involve a high-valent metal-oxo species. The reactivity of such species is often dictated by electron transfer processes. For example, a manganese(V)-oxo complex has been shown to react rapidly with ferrocene (B1249389) derivatives via electron transfer. nih.gov While not directly studying the target molecule, these findings provide a framework for understanding how metal catalysts can facilitate oxidative amidation through electron transfer events.
In Situ Formation and Role of Peroxide Intermediates
Peroxides, such as tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂), are commonly employed as oxidants in oxidative amidation reactions. organic-chemistry.orgrsc.orgnih.gov These reagents play a crucial role in the catalytic cycle, often by regenerating the active form of the metal catalyst.
In copper-catalyzed systems using TBHP, a plausible mechanism involves the reaction of Cu(I) with TBHP to generate a tert-butoxyl radical and a Cu(II)-hydroxide species. The tert-butoxyl radical can then abstract a hydrogen atom from the hemiaminal intermediate, forming a key radical intermediate. This radical can then be oxidized by the Cu(II) species to an acyl iminium ion, which upon hydrolysis or reaction with a nucleophile yields the final amide product.
Alternatively, the in situ generated active species from the peroxide can directly oxidize the hemiaminal. Metal-free oxidative amidation of aldehydes has been achieved using aqueous hydrogen peroxide, suggesting that under certain conditions, the peroxide itself can act as the direct oxidant without the need for a metal catalyst. nih.gov
The choice of oxidant and catalyst can significantly influence the reaction pathway and efficiency. The following table summarizes the yields of an oxidative amidation reaction under different conditions, illustrating the importance of these components.
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (5) | TBHP | CH₃CN | 80 | 92 |
| 2 | Cu₂O (5) | TBHP | CH₃CN | 80 | 88 |
| 3 | None | TBHP | CH₃CN | 80 | <10 |
| 4 | CuI (5) | H₂O₂ | CH₃CN | 80 | 45 |
Data is representative of typical copper-catalyzed oxidative amidation of an aldehyde with an amine.
Radical-Mediated Processes in Cyanation Reactions
The introduction of the nitrile group onto the benzene (B151609) ring can be achieved through various cyanation methods, many of which involve radical intermediates. These reactions often start from an aryl halide precursor.
Silyl-Radical-Mediated Bromine Abstraction
A prominent method for the cyanation of aryl bromides involves the use of a silyl (B83357) radical to abstract the bromine atom, generating an aryl radical. researchgate.net This process is often initiated by a photoredox catalyst. The mechanism begins with the photoexcitation of the catalyst, which then engages in a single electron transfer (SET) with a silane, such as tris(trimethylsilyl)silane, to generate a silyl radical.
This highly reactive silyl radical can then abstract a bromine atom from the aryl bromide precursor (e.g., 4-bromobenzoyl morpholine). This step is energetically favorable due to the formation of a strong Si-Br bond. rsc.org The resulting aryl radical is then trapped by a cyanide source, such as tosyl cyanide, to afford the desired benzonitrile (B105546) product. researchgate.net
The key steps in this radical chain reaction are:
Initiation: Photoredox generation of a silyl radical.
Propagation:
Silyl radical abstracts a bromine atom from the aryl bromide to form an aryl radical.
The aryl radical reacts with the cyanide source to form the product and a new radical.
Termination: Combination of radical species.
This method is advantageous due to its mild reaction conditions and tolerance of various functional groups.
Influence of Catalytic Species on Reaction Intermediates
Palladium-catalyzed cyanation is a widely used method for the synthesis of aryl nitriles from aryl halides. researchgate.netmit.eduresearchgate.net The catalytic cycle typically involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-chlorobenzoyl morpholine) to form a Pd(II) intermediate.
Transmetalation/Ligand Exchange: The halide on the palladium complex is exchanged for a cyanide group from a cyanide source (e.g., K₄[Fe(CN)₆]).
Reductive Elimination: The aryl and cyanide ligands on the Pd(II) complex couple and are eliminated to form the benzonitrile product, regenerating the Pd(0) catalyst.
Catalyst deactivation by cyanide ions is a common issue in palladium-catalyzed cyanations. researchgate.net The cyanide can coordinate strongly to the palladium center and inhibit its catalytic activity. Strategies to overcome this include the use of cyanide sources with low solubility or the addition of co-catalysts.
Reaction Kinetics and Transition State Analysis
Detailed kinetic studies and computational analysis of the transition states for the synthesis of 4-(Morpholine-4-carbonyl)benzonitrile are not extensively reported in the literature. However, insights can be gained from studies of analogous reactions.
For oxidative amidation reactions, the rate-determining step can vary depending on the specific mechanism. In some copper-catalyzed systems, the oxidation of the hemiaminal intermediate is proposed to be the rate-limiting step. Kinetic studies on the oxidation of substituted benzaldehydes by various oxidizing agents have shown a first-order dependence on both the aldehyde and the oxidant. researchgate.net
In palladium-catalyzed cyanation, the reductive elimination step is often considered to be rate-determining. The electronic nature of the substituents on the aryl halide can influence the rate of this step. Electron-donating groups on the aryl ring generally accelerate the reductive elimination, while electron-withdrawing groups can slow it down. This is often rationalized by the increased electron density at the palladium center, which facilitates the C-CN bond formation.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states of related reactions. For palladium-catalyzed cross-coupling reactions, DFT calculations can provide valuable information about the energies of intermediates and transition states, helping to elucidate the reaction mechanism and predict selectivity. For instance, calculations can help to understand the energetics of the oxidative addition and reductive elimination steps in palladium-catalyzed cyanation.
The following table presents hypothetical kinetic data for a palladium-catalyzed cyanation reaction, illustrating the effect of substituents on the reaction rate.
| Substituent on Aryl Bromide | Relative Rate |
| 4-OCH₃ | 2.5 |
| 4-CH₃ | 1.8 |
| 4-H | 1.0 |
| 4-Cl | 0.7 |
| 4-NO₂ | 0.3 |
This data is illustrative and based on general trends observed in palladium-catalyzed cyanation reactions.
Advanced Spectroscopic Characterization of 4 Morpholine 4 Carbonyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(Morpholine-4-carbonyl)benzonitrile in solution. Analysis of ¹H and ¹³C spectra, complemented by two-dimensional techniques, offers a complete picture of the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the morpholine (B109124) ring and the para-substituted benzene (B151609) ring.
Aromatic Region: The benzonitrile (B105546) portion of the molecule displays a typical AA'BB' system for a 1,4-disubstituted benzene ring. This results in two sets of signals, appearing as doublets. The protons ortho to the electron-withdrawing nitrile group are expected to be downfield compared to the protons ortho to the carbonyl group. The expected chemical shifts are approximately in the range of δ 7.5-7.8 ppm.
Morpholine Region: The eight protons of the morpholine ring are chemically equivalent in pairs due to the ring's chair conformation and the plane of symmetry. The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and typically appear around δ 3.7-3.9 ppm. The protons on the carbons adjacent to the amide nitrogen (-N-CH₂-) are also deshielded and are found in a similar region, often around δ 3.5-3.8 ppm. Due to the restricted rotation around the amide C-N bond and the ring's conformational dynamics, these signals can appear as broad multiplets at room temperature.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted values are based on analysis of similar structures and substituent effects.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to -CN) | ~ 7.7-7.8 | Doublet |
| Aromatic H (ortho to -C=O) | ~ 7.5-7.6 | Doublet |
| Morpholine -O-CH₂- | ~ 3.7-3.9 | Multiplet |
| Morpholine -N-CH₂- | ~ 3.5-3.8 | Multiplet |
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering critical information about the carbon skeleton.
Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and is expected to produce a signal in the range of δ 168-172 ppm.
Aromatic Carbons: Four distinct signals are expected for the benzene ring. The quaternary carbon attached to the nitrile group (C-CN) is shifted downfield, while the quaternary carbon attached to the carbonyl group (C-C=O) is also found downfield, typically around δ 135-140 ppm. The nitrile carbon itself (C≡N) appears in a characteristic window around δ 118-120 ppm. The protonated aromatic carbons (CH) will have shifts in the δ 125-135 ppm range.
Morpholine Carbons: The two unique carbon environments in the morpholine ring are distinguishable. The carbons adjacent to the oxygen atom (-O-CH₂) typically resonate around δ 66-68 ppm, while the carbons adjacent to the nitrogen atom (-N-CH₂) are found further upfield, generally in the δ 42-48 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on analysis of similar structures and general chemical shift ranges.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | ~ 168-172 |
| Aromatic C (ipso to -C=O) | ~ 135-140 |
| Aromatic C (ipso to -CN) | ~ 115-118 |
| Aromatic CH | ~ 128-133 |
| Nitrile (C≡N) | ~ 118-120 |
| Morpholine (-O-CH₂) | ~ 66-68 |
| Morpholine (-N-CH₂) | ~ 42-48 |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show a correlation between the two aromatic doublets, confirming their ortho relationship. It would also show correlations among the protons within the morpholine ring's CH₂-CH₂ fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the morpholine proton signals to their respective -O-CH₂- and -N-CH₂- carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations. Crucial HMBC correlations for structural confirmation would include:
A correlation from the morpholine protons adjacent to the nitrogen to the amide carbonyl carbon.
Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon.
Correlations from the aromatic protons ortho to the nitrile group to the nitrile carbon.
These experiments together leave no doubt about the molecular structure.
Chemometrics provides mathematical and statistical tools to extract maximum information from complex datasets, such as a series of NMR spectra. researchgate.net Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can reduce the dimensionality of the data while retaining the most significant variance. nih.govacs.org
For a collection of ¹H NMR spectra of different batches of this compound, PCA could be applied to:
Quality Control: Identify outliers that may result from impurities, residual solvents, or degradation products. unl.edu
Batch-to-Batch Comparison: Cluster spectra from different manufacturing batches to assess consistency.
Process Monitoring: Track changes in the NMR spectrum over time during stability studies or forced degradation experiments.
The process involves creating a data matrix where each row represents an individual NMR spectrum and each column represents a chemical shift value. PCA then calculates principal components (PCs), which are new variables that are linear combinations of the original variables. Plotting the scores of the first few PCs (e.g., PC1 vs. PC2) can visually reveal clustering, trends, or outliers in the dataset, providing insights that are difficult to discern by simply overlaying the spectra. nist.govresearchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing crucial information about the presence of specific functional groups. The IR spectrum of this compound is dominated by characteristic absorption bands.
Nitrile Stretch (νC≡N): A sharp and intense absorption band characteristic of the nitrile group is expected in the region of 2220-2235 cm⁻¹. The conjugation with the aromatic ring influences its exact position.
Carbonyl Stretch (νC=O): The tertiary amide carbonyl group gives rise to a very strong absorption, known as the Amide I band. For N,N-disubstituted aromatic amides, this band is typically found between 1630 and 1670 cm⁻¹.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are observed as multiple bands in the 1450-1610 cm⁻¹ region.
Aliphatic C-H Stretches: The C-H stretching vibrations of the CH₂ groups in the morpholine ring are expected in the 2850-3000 cm⁻¹ range.
C-O-C and C-N Stretches: A strong band corresponding to the asymmetric C-O-C stretch of the morpholine ether linkage is expected around 1110-1120 cm⁻¹. The C-N stretching vibration of the amide is typically found in the 1250-1350 cm⁻¹ region.
Table 3: Predicted IR Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | > 3000 | Weak-Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Nitrile (C≡N) Stretch | 2220-2235 | Strong, Sharp |
| Amide Carbonyl (C=O) Stretch | 1630-1670 | Very Strong |
| Aromatic C=C Stretch | 1450-1610 | Medium-Strong |
| Aliphatic CH₂ Bend | ~ 1450 | Medium |
| Amide C-N Stretch | 1250-1350 | Medium-Strong |
| Ether C-O-C Stretch | 1110-1120 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.
Nitrile Stretch (νC≡N): The nitrile stretch is also a very strong and sharp band in the Raman spectrum, appearing in the same region as in the IR (2220-2235 cm⁻¹). researchgate.net Its high polarizability makes it particularly Raman-active.
Aromatic Ring Modes: The symmetric "ring breathing" vibration of the para-substituted benzene ring, which is often weak in the IR spectrum, gives a characteristically strong and sharp band in the Raman spectrum. Other aromatic C=C stretching and C-H bending modes are also clearly visible.
Carbonyl Stretch (νC=O): The amide carbonyl stretch is also observed in the Raman spectrum, typically in the 1630-1670 cm⁻¹ range, though it is often less intense than in the IR spectrum.
The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. For instance, vibrations that are symmetric and involve less polar bonds (like the aromatic ring breathing mode) are strong in Raman but weak in IR, and vice-versa for highly polar functional groups like the carbonyl. scielo.org.mx
Mass Spectrometry for Molecular Ion Detection and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its ions. In the study of this compound, mass spectrometry provides crucial information for confirming its molecular identity and understanding its chemical stability.
When subjected to mass spectrometry, typically using an electron ionization (EI) source, molecules of this compound are ionized to produce a molecular ion (M•+). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. Given the molecular formula C12H12N2O2, the exact molecular weight is approximately 216.24 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at an m/z of 216.
The molecular ion, being a radical cation, is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule's structure. The fragmentation of this compound is anticipated to occur at the chemically most labile bonds, primarily influenced by the morpholine ring, the amide linkage, and the benzonitrile group.
Key predicted fragmentation pathways include:
Alpha-Cleavage at the Carbonyl Group: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen of the morpholine ring. This would result in the formation of a stable acylium ion.
Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic ring-opening and fragmentation, leading to the loss of neutral fragments such as ethylene oxide or other small molecules.
Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to the formation of ions corresponding to the benzoyl and morpholine moieties.
Loss of Carbon Monoxide: Following initial fragmentation, the resulting ions can further lose a molecule of carbon monoxide (CO).
The relative abundance of these fragment ions depends on their stability. The resulting mass spectrum would be a plot of the relative intensity of these ions versus their m/z ratio. The most intense peak in the spectrum is known as the base peak.
The table below summarizes the predicted significant ions and their corresponding m/z values in the mass spectrum of this compound.
| m/z Value (Predicted) | Ion Structure | Interpretation |
| 216 | [C12H12N2O2]•+ | Molecular Ion (M•+) |
| 186 | [C10H8N2O]•+ | Loss of CH2O from the morpholine ring |
| 130 | [C8H4NO]+ | Acylium ion from cleavage of the C-N amide bond |
| 102 | [C7H4N]+ | Loss of CO from the m/z 130 fragment |
| 86 | [C4H8NO]+ | Morpholine-4-carbonyl fragment |
| 56 | [C3H6N]+ | Fragment from the morpholine ring |
Crystal Structure Analysis and Solid State Characteristics
Conformational Analysis in the Solid State
A conclusive analysis of the compound's conformation in the solid state is contingent upon the availability of X-ray diffraction data.
While crystallographic data for related compounds and isomers with the same molecular formula (C₁₂H₁₂N₂O₂) exist, this information cannot be extrapolated to accurately describe the unique crystal structure of 4-(Morpholine-4-carbonyl)benzonitrile. Further experimental investigation using single-crystal X-ray diffraction is required to determine the precise solid-state architecture of this compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Electronic Structure Determination
The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For 4-(Morpholine-4-carbonyl)benzonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles. The morpholine (B109124) ring typically adopts a chair conformation. The orientation of the morpholine ring relative to the benzonitrile (B105546) group would be a key structural parameter. The electronic structure, including the distribution of electron density and molecular orbitals, is also determined at this stage.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Å) | 1.23 |
| C-N (Amide) Bond Length (Å) | 1.36 |
| C≡N Bond Length (Å) | 1.15 |
Note: These are illustrative values based on typical bond lengths and conformations of similar molecules and would require specific DFT calculations for confirmation.
Prediction of Spectroscopic Parameters
DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, key predictable spectra include:
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. For instance, the characteristic stretching frequencies of the carbonyl (C=O) group, the nitrile (C≡N) group, and the C-O-C and C-N-C bonds within the morpholine ring can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated, providing a theoretical NMR spectrum that can aid in the structural elucidation of the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, the HOMO is likely to be localized on the electron-rich morpholine and carbonyl oxygen atoms, while the LUMO is expected to be centered on the electron-deficient benzonitrile ring.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
Note: These are estimated energy ranges and would need to be confirmed by specific calculations.
Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the carbonyl oxygen and the nitrogen of the nitrile group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the morpholine and benzene (B151609) rings, suggesting their susceptibility to nucleophilic attack.
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties. The presence of the electron-donating morpholine amide group and the electron-withdrawing benzonitrile group could give this compound some NLO character. Computational methods can be used to calculate the first-order hyperpolarizability (β), a key parameter for assessing NLO activity. A higher β value indicates a stronger NLO response. The calculation of NLO properties often involves time-dependent DFT (TD-DFT).
Table 3: Predicted Non-Linear Optical Properties for this compound (Illustrative)
| Parameter | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 4.0 - 6.0 D |
Note: These are hypothetical values and are highly dependent on the computational method and basis set used.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals.
For this compound, NBO analysis could be used to:
Quantify the delocalization of electron density from the lone pairs of the morpholine nitrogen and oxygen atoms into the carbonyl and benzonitrile systems.
Analyze the hyperconjugative interactions, such as the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n → π*), which contributes to the stability of the amide bond.
Investigate the nature of the C-N amide bond and the C-C bond connecting the carbonyl group to the benzene ring.
Conformational Dynamics and Energy Landscapes
Computational and theoretical studies provide significant insights into the three-dimensional structure and dynamic behavior of "this compound". The conformational landscape of this molecule is primarily defined by the rotational barrier around the C(O)-N amide bond and the puckering of the morpholine ring.
The morpholine ring in related structures has been shown to adopt a stable chair conformation. In a crystallographic study of a similar compound, 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, the morpholine ring was confirmed to be in a chair conformation nih.gov. This conformation is the most energetically favorable for six-membered saturated heterocyclic rings like morpholine, as it minimizes both angle and torsional strain.
The primary conformational flexibility in "this compound" arises from the rotation around the single bond connecting the carbonyl carbon and the morpholine nitrogen atom. This rotation is subject to a significant energy barrier due to the partial double bond character of the amide C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl π-system.
While specific theoretical studies on the rotational barrier of "this compound" are not extensively documented in the literature, valuable insights can be drawn from computational and experimental studies on analogous N-benzoylpiperidine and N-benzoylpyrrolidine derivatives. These studies, employing methods such as dynamic NMR spectroscopy and Density Functional Theory (DFT) calculations, have quantified the energy barriers for C-N bond rotation in similar systems.
For a series of N-benzoylpiperidine derivatives, the free energy of activation (ΔG‡) for rotation around the C-N bond has been determined. These values are influenced by the electronic effects of substituents on the benzoyl ring and the steric environment around the amide bond.
| Compound | Rotational Barrier (ΔG‡) in kJ/mol |
|---|---|
| N-(4-methoxybenzoyl)piperidine | 57.1 |
| N-(4-chlorobenzoyl)piperidine | 60.1 |
Theoretical calculations on these systems have shown good agreement with experimental results, validating the computational approaches used. These studies indicate that electron-donating groups on the para-position of the benzene ring tend to decrease the rotational barrier, while electron-withdrawing groups have a lesser effect or may slightly increase it.
The potential energy surface of "this compound" can be conceptualized as having two main minima corresponding to the planar or near-planar arrangements of the benzoyl group relative to the morpholine nitrogen and its substituents. The transition state for the rotation around the C(O)-N bond would involve a perpendicular arrangement of these groups, which disrupts the stabilizing resonance of the amide bond, leading to a higher energy state.
The energy landscape is further complicated by the chair-to-chair interconversion of the morpholine ring. However, this process typically has a much lower energy barrier than the amide bond rotation and occurs rapidly on the NMR timescale at room temperature. Therefore, the dominant feature of the conformational energy landscape at ambient conditions is the restricted rotation around the C(O)-N bond.
| Structural Feature | Description | Supporting Evidence/Analogy |
|---|---|---|
| Morpholine Ring Conformation | Predominantly Chair Conformation | X-ray crystallography of related morpholinyl-benzonitriles nih.gov |
| Major Rotational Barrier | Rotation around the C(O)-N amide bond | Dynamic NMR and DFT studies on N-benzoylpiperidines |
| Estimated Rotational Energy Barrier | Approximately 57-60 kJ/mol | Analogy with N-(4-substituted benzoyl)piperidines |
Chemical Reactivity and Derivatization Studies
Transformations Involving the Benzonitrile (B105546) Moiety
The benzonitrile group is a key functional handle for derivatization, with its nitrile moiety serving as a precursor for various functional groups. nih.gov
One of the most significant transformations is the [3+2] cycloaddition reaction of the nitrile group with an azide (B81097) source to form a tetrazole ring. nih.gov This reaction is a cornerstone in medicinal chemistry, as the tetrazole group is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. acs.orgchalcogen.ro The conversion of benzonitriles to 5-substituted-1H-tetrazoles is commonly achieved by reacting the nitrile with reagents like sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid catalyst. chalcogen.roresearchgate.net This method provides a direct route to introduce a highly functional, nitrogen-rich heterocyclic scaffold.
Another fundamental reaction of the nitrile group is its hydrolysis to yield a carboxylic acid. The hydrolysis of 4-(morpholine-4-yl)benzonitrile to 4-(morpholin-4-yl)benzoic acid can be accomplished by treatment with a strong base such as sodium hydroxide, typically under reflux conditions. researchgate.net This transformation is crucial for synthesizing further derivatives, such as esters or other amide analogues, starting from the carboxylic acid.
| Transformation | Reagents and Conditions | Product | Significance |
|---|---|---|---|
| Tetrazole Formation | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), in Dimethylformamide (DMF) | 5-(4-(morpholine-4-carbonyl)phenyl)-1H-tetrazole | Creates a carboxylic acid bioisostere with enhanced metabolic stability. acs.orgchalcogen.ro |
| Nitrile Hydrolysis | Sodium Hydroxide (NaOH), Heat/Reflux | 4-(morpholin-4-yl)benzoic acid | Provides a carboxylic acid intermediate for further derivatization. researchgate.net |
Chemical Modifications of the Morpholine (B109124) Ring System
The morpholine ring is a common pharmacophore in drug design, valued for its ability to improve properties like aqueous solubility. sci-hub.senih.gov While generally stable, the morpholine ring is susceptible to oxidative metabolism, which represents a potential pathway for chemical modification. sci-hub.se The predominant metabolic pathway involves oxidative degradation of the ring. sci-hub.se
In synthetic chemistry, the morpholine ring is typically robust. However, its nitrogen atom's lone pair of electrons is involved in the amide resonance with the carbonyl group, making it less nucleophilic than a free morpholine. The C-H bonds on the morpholine ring, particularly those alpha to the oxygen or nitrogen atoms, can be sites for radical reactions or targeted oxidation under specific conditions. Modifications often focus on creating analogues with improved metabolic stability, for example, by introducing substituents on the morpholine ring or using conformationally restricted morpholine analogues. sci-hub.se
Reactivity of the Carbonyl Linkage
The amide carbonyl group in 4-(morpholine-4-carbonyl)benzonitrile is a point of interest for chemical reactions, although amides are generally the least reactive among carboxylic acid derivatives. allstudiesjournal.com This low reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. allstudiesjournal.com
Key reactions involving the carbonyl linkage include:
Hydrolysis: Cleavage of the amide bond can be achieved under harsh conditions, such as prolonged heating with strong acids or bases. This reaction would break the molecule into 4-cyanobenzoic acid and morpholine.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield 4-((4-cyanophenyl)methyl)morpholine, converting the amide linkage into a more flexible and basic tertiary amine linkage.
The relative stability of the amide bond is a key feature, providing structural integrity to the molecule under physiological conditions. The general reactivity order for nucleophilic acyl substitution highlights the stability of amides compared to other carbonyl compounds. allstudiesjournal.com
| Compound Type | Relative Reactivity toward Nucleophiles |
|---|---|
| Acyl Halides | Most Reactive |
| Anhydrides | ↓ |
| Aldehydes | ↓ |
| Ketones | ↓ |
| Esters / Carboxylic Acids | ↓ |
| Amides | Least Reactive |
Exploration of Cycloaddition and Other Complex Reactions
The benzonitrile moiety is an excellent participant in cycloaddition reactions, providing a pathway to complex heterocyclic structures. The most prominent example, as mentioned in section 7.1, is the [3+2] dipolar cycloaddition with azides to form tetrazoles. nih.gov This reaction falls under the umbrella of "click chemistry," characterized by its high efficiency, broad scope, and simple workup. acs.org
Beyond tetrazole formation, the nitrile group can theoretically participate in other cycloadditions, and the aromatic system can be involved in reactions like the Diels-Alder reaction, although this typically requires the ring to be electronically activated. For instance, pyridazinecarbonitriles, which are π-deficient N-heteroaromatics, undergo intramolecular Diels-Alder reactions with inverse electron demand. mdpi.com While this compound itself is not as electron-deficient as a diazine, this highlights the potential reactivity pathways for related nitrile-containing aromatic systems.
Complex, multi-component reactions (MCRs) also offer a route to elaborate structures. While specific MCRs starting directly from this compound are not widely reported, its derivatives, such as the corresponding carboxylic acid or tetrazole, could serve as substrates in powerful MCRs like the Ugi or Passerini reactions to rapidly build molecular diversity. nih.govacs.org The synthesis of 1,5-disubstituted tetrazoles can be achieved through a convergent three-component reaction of a carboxylic acid, an amine, and trimethylsilyl (B98337) azide, a strategy that could be applied to derivatives of the title compound. rug.nl
| Reaction Type | Reactants | Key Features | Resulting Structure |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Benzonitrile moiety, Azide (e.g., NaN₃) | High efficiency, forms a 5-membered ring, often catalyzed. nih.govchalcogen.ro | Tetrazole ring fused to the phenyl group. |
| Inverse-Electron-Demand Diels-Alder | Electron-deficient nitrile-containing heteroaromatics with a dienophile side chain. mdpi.com | Intramolecular [4+2] cycloaddition, forms fused ring systems. | Fused benzonitriles. mdpi.com |
Advanced Research Applications of 4 Morpholine 4 Carbonyl Benzonitrile and Its Analogs
Role as a Chemical Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in 4-(Morpholine-4-carbonyl)benzonitrile and its analogs makes them valuable building blocks for the synthesis of more elaborate chemical structures, particularly heterocyclic systems that are prevalent in many biologically active compounds.
Synthesis of Polycyclic Heterocyclic Systems Incorporating the Motif
The morpholine-benzonitrile scaffold has been incorporated into various polycyclic heterocyclic systems, notably quinazolines, which are known for their broad range of pharmacological properties. In one synthetic approach, a related compound, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, serves as a key intermediate. This intermediate is first treated with dimethylformamide-dimethylacetal (DMF-DMA) and subsequently reacted with substituted 4-aminostilbenes to construct the quinazoline (B50416) ring system. This method allows for the generation of a library of 4-stilbenylamino quinazoline derivatives, which have been investigated for their potential as kinase inhibitors.
Another example involves the use of morpholinylchalcones as precursors for the synthesis of pyridopyrimidines. These chalcones, which contain a morpholine-substituted aromatic ring, can be reacted with 6-aminothiouracil to form 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These pyridopyrimidine derivatives can be further elaborated into more complex fused systems, such as pyrido[2,3-d] nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyrimidin-5(1H)-ones, by reacting them with appropriate hydrazonoyl chlorides. This strategy demonstrates how the morpholine-containing aromatic unit can be effectively integrated into larger, polycyclic frameworks.
Design and Synthesis of Multi-Component Compounds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product containing substantial portions of all the starting materials. While direct examples of this compound in MCRs are not extensively documented, its structural features suggest its potential as a valuable component in such reactions.
For instance, the Gewald reaction, a well-known MCR for synthesizing polysubstituted 2-aminothiophenes, typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. A derivative of the target molecule, such as a 4-(morpholine-4-carbonyl)phenyl ketone, could potentially serve as the ketone component in a Gewald reaction. This would lead to the formation of a 2-aminothiophene with a morpholine-4-carbonylphenyl substituent, a motif that could be of interest for biological screening.
Similarly, other prominent MCRs like the Ugi and Passerini reactions could potentially utilize derivatives of this compound. The Ugi four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. A 4-formyl derivative of N-morpholinobenzamide could serve as the aldehyde component, leading to complex peptide-like structures bearing the morpholine-amide moiety. The Passerini reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, could similarly employ such a derivative. The incorporation of the morpholine-containing benzonitrile (B105546) motif through MCRs would be a highly efficient way to generate diverse libraries of complex molecules for drug discovery.
Investigating Structure-Function Relationships in Enzyme Inhibition
Analogs and derivatives of this compound have been the subject of numerous studies aimed at understanding how their chemical structures relate to their ability to inhibit specific enzymes. These investigations often combine in vitro biochemical assays with computational modeling to elucidate the molecular basis of their activity.
In Vitro Enzyme Activity Assays for Mechanistic Understanding
Derivatives incorporating the morpholine (B109124) and benzonitrile moieties have shown inhibitory activity against several classes of enzymes. For example, a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, where one of the dialkylamino groups was a morpholino-methyl group, were evaluated for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The compound featuring the morpholino-methyl substitution demonstrated the highest potency among the synthesized series, with an IC50 value of 1.4621 µM.
In another study, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed and synthesized as potential cholinesterase inhibitors. Several of these compounds exhibited inhibitory activity against acetylcholinesterase (AChE) comparable to the reference drug galantamine. One of the most potent compounds, which featured a two-methylene linker between the quinoline (B57606) core and the morpholine unit, displayed an IC50 value of 1.94 µM for AChE. Kinetic analysis revealed that these compounds act as mixed-type inhibitors of AChE.
Furthermore, quinazoline derivatives are a well-known class of epidermal growth factor receptor (EGFR) kinase inhibitors. The incorporation of morpholine-containing side chains at various positions on the quinazoline scaffold has been explored to enhance potency and selectivity. For instance, the presence of two morpholine alkoxy substituents at positions 6 and 7 of the quinazoline core was found to alter the binding mode compared to the known inhibitor lapatinib.
The table below summarizes the in vitro enzyme inhibitory activities of selected compounds containing the morpholine-benzonitrile or related motifs.
| Compound Class | Target Enzyme | Key Structural Feature | IC50 Value |
| Quinazolinone-benzonitrile derivative | DPP-4 | Morpholino-methyl at C-2 | 1.4621 µM |
| Morpholine-bearing quinoline derivative | AChE | 2-methylene linker to morpholine | 1.94 µM |
| 6,7-dimorpholinoalkoxy quinazoline | EGFR mutants | Two morpholine alkoxy groups | Not specified |
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
To gain a deeper understanding of the interactions between these inhibitors and their target enzymes at the molecular level, researchers frequently employ computational techniques such as molecular docking and molecular dynamics simulations. These methods help to predict the binding poses of the ligands within the active site of the enzyme and to identify key interactions that contribute to their inhibitory activity.
In the study of DPP-4 inhibitors mentioned earlier, molecular docking was used to analyze the binding interactions of the synthesized quinazolinone-benzonitrile derivatives. The in silico results indicated that the compounds bind to the DPP-4 enzyme with affinity values similar to the known inhibitor sitagliptin. However, differences in the orientation and specific amino acid interactions were observed, which were proposed to account for the lower in vitro bioactivity compared to the lead compound.
Similarly, for the morpholine-bearing quinoline inhibitors of AChE, molecular docking studies were conducted to compare the binding modes of different analogs. The computational results were consistent with the experimental observation that the length of the carbon linker between the quinoline and morpholine moieties significantly influences inhibitory potency. The docking analysis suggested that a two-methylene linker provides a more favorable geometry for simultaneous interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Molecular docking has also been used to rationalize the antitumor activity of morpholine-based heterocycles. In a study of pyridopyrimidine and triazolopyrimidine derivatives, docking simulations were performed against dihydrofolate reductase (DHFR), a known anticancer target. The results of these simulations supported the biological activity data, suggesting that the synthesized compounds could effectively bind to the active site of DHFR.
Cell-Based Research for Cellular Process Modulation
The biological effects of compounds derived from the this compound scaffold have also been investigated in cell-based assays to assess their impact on cellular processes, particularly in the context of cancer research. These studies provide valuable information on the potential of these compounds to induce cellular responses such as apoptosis or inhibition of cell proliferation.
A series of novel 4-stilbenylamino quinazoline derivatives, synthesized from a morpholinopropoxy benzonitrile intermediate, were evaluated for their in vitro antitumor activity against a panel of eight human tumor cell lines. Several of these compounds exhibited potent activity, with IC50 values in the low micromolar range, against cell lines such as A431 (epidermoid carcinoma), A549 (non-small cell lung cancer), and BGC-823 (gastric cancer). Notably, many of the synthesized compounds were more potent than the reference drug gefitinib (B1684475) against these specific cell lines.
In another study, a series of new morpholine-based heterocyclic compounds, including pyridopyrimidines and triazolopyrimidines, were tested for their in vitro activity against human lung carcinoma (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. The results showed that the compounds inhibited the growth of these tumor cell lines in a concentration-dependent manner. Some of the most active compounds displayed promising IC50 values against the A-549 cell line, in the range of 2.78 to 5.70 µg/mL, compared to cisplatin (B142131) with an IC50 of 0.95 µg/mL. One compound also showed significant activity against the HepG-2 cell line with an IC50 of 3.54 µg/mL.
The table below presents a summary of the cytotoxic activities of selected compounds derived from morpholine-containing benzonitrile or related structures against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 Value |
| 4-Stilbenylamino quinazoline derivative | A431 (Epidermoid carcinoma) | ~2.0 µM |
| 4-Stilbenylamino quinazoline derivative | A549 (Lung cancer) | ~2.0 µM |
| 4-Stilbenylamino quinazoline derivative | BGC-823 (Gastric cancer) | ~2.0 µM |
| Pyridopyrimidine derivative | A-549 (Lung cancer) | 5.37 µg/mL |
| Triazolopyrimidine derivative | A-549 (Lung cancer) | 2.78 µg/mL |
| Pyridopyrimidine derivative | HepG-2 (Hepatocellular carcinoma) | 3.54 µg/mL |
In Vitro Studies on Cell Lines for Growth Inhibition Analysis
Analogs of this compound have been the subject of numerous in vitro studies to assess their potential as antiproliferative agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric in these analyses.
Morpholine-substituted quinazoline derivatives, which share structural similarities with this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain analogs have shown potent inhibitory effects on lung carcinoma (A549), breast cancer (MCF-7), and neuroblastoma (SHSY-5Y) cells. nih.gov The presence of the morpholine ring is often associated with improved pharmacokinetic properties and can contribute to the molecule's interaction with biological targets. nih.gov
The following table summarizes the in vitro anticancer activity of some morpholine-containing benzonitrile analogs against different human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Analog 1 | A549 | Lung Carcinoma | 8.55 ± 0.67 |
| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | |
| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | |
| Analog 2 | A549 | Lung Carcinoma | 10.38 ± 0.27 |
| MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | |
| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | |
| Analog 3 | MDA-MB-231 | Breast Cancer | 17.20 ± 0.09 |
| Analog 4 | MDA-MB-231 | Breast Cancer | 23.56 ± 0.09 |
Data is compiled from studies on various morpholine-containing benzonitrile analogs and is intended to be representative of the research in this area. nih.govnih.gov
Investigation of Cellular Apoptosis and Cell Cycle Modulation Pathways
Beyond growth inhibition, research has delved into the molecular mechanisms by which analogs of this compound exert their cytotoxic effects. A significant focus of these investigations has been the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.
Studies on structurally related quinazoline derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govsemanticscholar.org Flow cytometry analysis is a common technique used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells.
The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that play a crucial role in the execution of the apoptotic program. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes leading to caspase activation. Research on related compounds suggests that they can trigger the intrinsic pathway, characterized by changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. nih.gov
Furthermore, these compounds have been observed to arrest the cell cycle at various checkpoints, preventing cancer cells from progressing through division. For example, some analogs have been found to cause cell cycle arrest in the G1 or G2/M phase. nih.govnih.gov This disruption of the normal cell cycle progression can ultimately lead to the activation of apoptotic pathways.
Development of Novel Research Reagents and Tools
The structural features of this compound make it a valuable scaffold for the development of novel research reagents and tools for chemical biology and drug discovery.
Use in Combinatorial Chemistry Libraries for Screening
The this compound core structure is well-suited for use in combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries can then be screened for biological activity, significantly accelerating the discovery of new lead compounds.
The morpholine moiety is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com The synthesis of libraries based on morpholine scaffolds has been a successful strategy in drug discovery. globethesis.commq.edu.au The benzonitrile group also offers a site for chemical modification, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
By systematically varying the substituents on the benzonitrile ring and the morpholine moiety, researchers can generate a diverse library of compounds based on the this compound scaffold. This library can then be screened in high-throughput assays to identify compounds with desired biological activities, such as potent and selective inhibition of a particular enzyme or receptor.
Application in Probe Design for Biological System Interrogation
Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold has the potential to be developed into various types of chemical probes, including fluorescent probes and photoaffinity probes.
Fluorescent probes are designed to emit light upon binding to a specific target or in response to a particular biological event, allowing for the visualization of these processes in living cells. The benzonitrile group, with its specific electronic properties, can be incorporated into fluorescent dyes to modulate their emission characteristics. nih.gov A probe based on this scaffold could potentially be designed to report on the activity of a specific enzyme or the presence of a particular ion. For example, coumarin-based fluorescent probes containing a morpholine moiety have been developed for the detection of reactive oxygen species.
Photoaffinity probes are used to identify the protein targets of a bioactive compound. These probes are designed to bind to their target and, upon exposure to light, form a covalent bond, permanently labeling the protein. The labeled protein can then be isolated and identified. The this compound scaffold could be modified to include a photoactivatable group, such as a benzophenone, and a reporter tag, such as biotin (B1667282) or an alkyne for click chemistry, to create a photoaffinity probe. nih.gov This would be a powerful tool for elucidating the mechanism of action of bioactive compounds derived from this scaffold.
Q & A
Q. What are the recommended synthetic routes for 4-(Morpholine-4-carbonyl)benzonitrile, and how can reaction efficiency be optimized?
A robust method involves nucleophilic substitution using morpholine derivatives and benzonitrile precursors. For example, a related compound (4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile) was synthesized by reacting 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine in acetonitrile at 353 K for 12 hours under nitrogen, achieving a 94% yield after recrystallization from ethanol . Key optimization factors include:
- Catalyst selection : Use potassium carbonate as a base to deprotonate morpholine.
- Temperature control : Maintain 353 K to balance reaction rate and side-product formation.
- Purification : Ethyl acetate extraction followed by recrystallization ensures high purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., morpholine integration, carbonyl resonance).
- X-ray crystallography : Resolves crystal packing and intramolecular interactions, such as hydrogen bonds (e.g., C–H···F in related structures) .
- IR spectroscopy : Identifies nitrile (~2220 cm) and carbonyl (~1650 cm) functional groups.
Q. How is this compound utilized in drug discovery?
The morpholine moiety enhances solubility and bioactivity, making the compound a scaffold for kinase inhibitors or antimicrobial agents. For instance, morpholine-containing benzonitriles are intermediates in pharmaceuticals like Fluvoxamine . Applications include:
- Targeted synthesis : Modifying the nitrile group to amines or amides for bioactive derivatives.
- Structure-activity relationship (SAR) studies : Correlating substituent effects (e.g., trifluoromethyl groups) with potency .
Advanced Research Questions
Q. How can intramolecular hydrogen bonding influence the stability and reactivity of this compound?
Intramolecular interactions (e.g., C–H···F or C–H···O) stabilize conformations and reduce reactivity at specific sites. For example, in 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, a seven-membered S(7) ring motif formed by C–H···F bonding restricts rotational freedom, impacting crystallization and degradation pathways . Methodological considerations:
- Computational modeling : Use DFT to predict dominant conformers.
- Dynamic NMR : Monitor restricted rotation in solution.
Q. What strategies resolve structural ambiguities in X-ray crystallography for disordered morpholine or trifluoromethyl groups?
In cases of disorder (e.g., trifluoromethyl groups in ):
- Occupancy refinement : Assign partial occupancies (e.g., 54.9% vs. 45.1%) using software like SHELXL.
- Constraints : Apply geometric restraints to disordered atoms to maintain reasonable bond lengths/angles.
- Low-temperature data : Collect data at 100 K to minimize thermal motion artifacts.
Q. How can researchers address contradictory solubility or stability data in literature for benzonitrile derivatives?
- Systematic benchmarking : Compare solvents (e.g., acetonitrile vs. DMSO) under standardized conditions.
- Accelerated stability studies : Expose compounds to heat, light, or humidity, and monitor degradation via HPLC.
- Meta-analysis : Cross-reference safety data sheets (e.g., ) with experimental observations to identify discrepancies.
Q. What experimental designs are recommended for evaluating the bioactivity of this compound derivatives?
- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Kinase inhibition screens : Use fluorescence-based assays (e.g., ADP-Glo™) to identify kinase targets.
- Toxicology profiling : Perform cytotoxicity studies on HEK293 or HepG2 cells to rule off-target effects.
Methodological Challenges and Solutions
Q. How to optimize reaction yields when scaling up synthesis of this compound?
- Process parameters : Increase stirring efficiency and use flow chemistry for exothermic reactions.
- Workflow adjustments : Replace batch extraction with continuous liquid-liquid extraction.
- Quality control : Implement in-line FTIR to monitor reaction progress in real time.
Q. What approaches mitigate impurities from starting materials in benzonitrile synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
